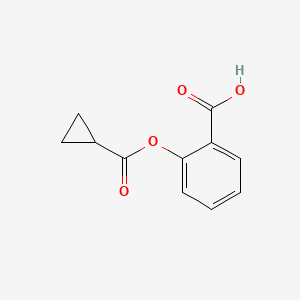

2-Cyclopropanecarbonyloxy-benzoic acid

Description

2-Cyclopropanecarbonyloxy-benzoic acid is a substituted benzoic acid derivative featuring a cyclopropane ring attached via an ester linkage at the 2-position of the aromatic core. This structural motif combines the carboxylic acid functionality of benzoic acid with the unique steric and electronic properties of the cyclopropane group. The cyclopropane ring introduces significant ring strain, which can enhance reactivity or influence intermolecular interactions, making this compound of interest in pharmaceutical and materials chemistry. Its synthesis typically involves esterification of 2-hydroxybenzoic acid with cyclopropanecarbonyl chloride under controlled conditions .

Properties

Molecular Formula |

C11H10O4 |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

2-(cyclopropanecarbonyloxy)benzoic acid |

InChI |

InChI=1S/C11H10O4/c12-10(13)8-3-1-2-4-9(8)15-11(14)7-5-6-7/h1-4,7H,5-6H2,(H,12,13) |

InChI Key |

TZVHXPREMWOHJG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)OC2=CC=CC=C2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropanecarbonyloxy-benzoic acid typically involves the reaction of benzoic acid with cyclopropanecarbonyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of benzoic acid attacks the carbonyl carbon of cyclopropanecarbonyl chloride, forming the ester linkage.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH), resulting in the formation of alcohols.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with various electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO).

Reduction: Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH).

Substitution: Halogens (Cl, Br), nitrating agents (HNO/HSO).

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated benzoic acids, nitrobenzoic acids.

Scientific Research Applications

2-Cyclopropanecarbonyloxy-benzoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the area of anti-cancer and anti-inflammatory drugs.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Cyclopropanecarbonyloxy-benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its anti-inflammatory activity could be mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-cyclopropanecarbonyloxy-benzoic acid, we compare it with three analogous benzoic acid derivatives: 2-acetoxybenzoic acid (aspirin) , 2-carbamimidoylbenzoic acid , and 2-benzoyloxybenzoic acid . Key differences in substituent groups, physicochemical properties, and applications are summarized in Table 1.

Table 1: Comparative Analysis of Benzoic Acid Derivatives

Key Observations

Substituent Effects on Reactivity :

- The cyclopropanecarbonyloxy group confers greater steric hindrance and electronic modulation compared to the acetoxy group in aspirin. This impacts metabolic stability, as the cyclopropane ring resists enzymatic hydrolysis better than linear alkyl esters .

- In contrast, 2-carbamimidoylbenzoic acid (from ) exhibits nucleophilic reactivity due to its amidine group, enabling efficient cyclocondensation with ketones to form pyrimidine derivatives .

Physicochemical Properties :

- The cyclopropane derivative’s low water solubility (~0.5 mg/mL) contrasts with the higher solubility of 2-carbamimidoylbenzoic acid (>10 mg/mL), attributed to the latter’s polar amidine moiety.

- The melting point of this compound (148–152°C) is comparable to aspirin but lower than that of 2-carbamimidoylbenzoic acid (210–215°C), reflecting differences in intermolecular hydrogen bonding.

Applications :

- While aspirin is widely used in medicine, this compound is primarily a building block in synthesizing bioactive molecules, such as cyclopropane-containing kinase inhibitors.

- 2-Carbamimidoylbenzoic acid’s utility lies in heterocyclic synthesis, as demonstrated in the preparation of 2-(pyrimidin-2-yl)-benzoic acids under mild conditions .

Research Findings and Mechanistic Insights

Recent studies highlight the following:

- Synthetic Versatility : The cyclopropane group in this compound can undergo ring-opening reactions under acidic conditions, enabling access to functionalized aliphatic chains. This reactivity is absent in aspirin or benzoyloxy derivatives.

- Biological Activity: Preliminary screens suggest that cyclopropane-containing analogs exhibit enhanced blood-brain barrier penetration compared to non-cyclopropane derivatives, making them candidates for central nervous system-targeted drugs.

Biological Activity

2-Cyclopropanecarbonyloxy-benzoic acid is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclopropanecarbonyl group attached to a benzoic acid moiety, suggests various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 206.19 g/mol

- IUPAC Name : 2-(cyclopropanecarbonyloxy)benzoic acid

- Canonical SMILES : C1CC1C(=O)OC2=CC=CC=C2C(=O)O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Notably, it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response by catalyzing the formation of prostaglandins from arachidonic acid. This inhibition can lead to reduced inflammation and pain, positioning the compound as a potential anti-inflammatory agent.

Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory mediators through COX inhibition. This activity is comparable to other non-steroidal anti-inflammatory drugs (NSAIDs), making it a candidate for further development in treating inflammatory diseases.

Antimicrobial Properties

Preliminary studies suggest that this compound may also possess antimicrobial activity. Its structural similarity to other benzoic acid derivatives, known for their antimicrobial effects, supports this hypothesis. Further investigations are required to elucidate its efficacy against specific pathogens.

Study on COX Inhibition

A study conducted on various benzoic acid derivatives demonstrated that compounds similar to this compound showed enhanced binding affinity for COX-2 receptors. The study utilized molecular docking techniques to predict binding interactions and assessed the anti-nociceptive activity using in vivo models. Results indicated that derivatives exhibited significant pain relief compared to control groups, suggesting therapeutic potential in pain management .

Toxicological Assessment

Toxicological studies are essential for evaluating the safety profile of new compounds. Research on related compounds indicates that while some benzoic acid derivatives exhibit low toxicity levels, comprehensive studies on this compound are still needed. The existing literature suggests a favorable safety profile based on structural analogs .

Comparison with Similar Compounds

| Compound Name | Structure Type | Key Activity | Notes |

|---|---|---|---|

| Benzoic Acid | Simple Aromatic Acid | Preservative | Widely used in food preservation |

| Salicylic Acid | Hydroxybenzoic Acid | Anti-inflammatory | Precursor for aspirin |

| Cyclopropanecarboxylic Acid | Cyclopropane Derivative | Synthetic Intermediate | Used in pharmaceuticals |

Q & A

Q. What are the recommended synthetic routes for 2-cyclopropanecarbonyloxy-benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of cyclopropane-containing benzoic acid derivatives typically involves esterification or coupling reactions. For example, cyclopropanecarboxylic acid derivatives can be reacted with hydroxylated benzoic acids using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane. Reaction temperature (e.g., 80°C for 3 hours) and pH control (neutral to slightly acidic) are critical to avoid hydrolysis of the cyclopropane ring . Yield optimization may require Design of Experiments (DOE) to test variables like stoichiometry, solvent polarity, and catalyst loading.

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular structure. For instance, SCXRD analysis of related compounds (e.g., 4-(cyclopropanecarboxamido)benzoic acid) provided bond-length precision of ±0.002 Å and R-factors <0.05, ensuring accurate stereochemical assignment . Complementary techniques include:

- NMR : H and C NMR to verify cyclopropane ring protons (characteristic δ 1.2–2.0 ppm) and ester carbonyl signals (δ 165–175 ppm).

- FT-IR : Peaks at ~1700 cm (C=O stretch) and 1250 cm (C-O ester linkage) .

Q. What are the key physicochemical properties of this compound relevant to formulation studies?

- Methodological Answer : Critical properties include:

- LogP : Predicted via computational tools (e.g., PubChem’s XLogP3) to assess lipophilicity.

- Aqueous solubility : Determined experimentally via shake-flask method at pH 1–7 to simulate gastrointestinal conditions.

- Thermal stability : Thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., cyclopropane ring stability up to 150°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental data for cyclopropane-containing benzoic acid derivatives?

- Methodological Answer : Discrepancies often arise from force field limitations in modeling strained cyclopropane rings. Strategies include:

- Hybrid QM/MM simulations : Combine quantum mechanics (for cyclopropane) and molecular mechanics (for the benzoic acid backbone) to improve accuracy.

- Benchmarking : Compare computed vibrational spectra (DFT/B3LYP/6-31G*) with experimental FT-IR/Raman data to validate models .

Q. What experimental designs are optimal for studying the enzyme inhibition kinetics of this compound?

- Methodological Answer : Use Michaelis-Menten kinetics with the following steps:

Enzyme selection : Target enzymes with known cyclopropane substrate interactions (e.g., cyclooxygenase or cytochrome P450 isoforms).

Assay conditions : Vary inhibitor concentration (0.1–10× K) in pH-controlled buffers (e.g., phosphate buffer, pH 7.4).

Data analysis : Fit data to competitive/non-competitive inhibition models using nonlinear regression (e.g., GraphPad Prism). Include positive controls (e.g., aspirin for COX inhibition) .

Q. How can statistical methods improve the reproducibility of synthetic protocols for cyclopropane derivatives?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS) to identify critical process parameters. For example:

- DOE : A 2 factorial design testing temperature (60–100°C), solvent (THF vs. DCM), and catalyst (0.1–1.0 mol%).

- Response surface methodology (RSM) : Optimize yield and purity simultaneously. Reproducibility is confirmed via interlab validation (≥3 independent replicates) .

Interdisciplinary Applications

Q. What strategies are effective for integrating this compound into biodegradable polymer research?

- Methodological Answer :

- Copolymer synthesis : Radical polymerization with acrylate monomers, using AIBN as an initiator.

- Degradation studies : Monitor ester bond hydrolysis via GPC (molecular weight reduction) and NMR (loss of cyclopropane signals) under enzymatic or alkaline conditions .

Q. How can metabolomics approaches elucidate the in vivo fate of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.